Bacteriohopanetetrol glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacteriohopanetetrol glucosamine is a hopanoid that is bacteriohopanetetrol carrying a beta-D-glucosaminyl residue at position 35. It has a role as a bacterial metabolite. It is a hopanoid, a triol, a monosaccharide derivative and a D-glucosaminide. It derives from a bacteriohopane-32,33,34,35-tetrol.
Scientific Research Applications
Role in Composite Hopanoid Biosynthesis
Bacteriohopanetetrol glucosamine serves as a key precursor in the biosynthesis of composite hopanoids in organisms like Zymomonas mobilis. It's involved in the formation of specific moieties linked to bacteriohopanetetrol either by a glycosidic or an ether bond. This process is crucial for the structural integrity and functionality of these microbial membranes (Vincent, Sinaÿ, & Rohmer, 2003).
Potential as a Therapeutic Agent
While not directly related to this compound, studies have explored the broader roles of glucosamine, hinting at the possible applications of its derivatives in medical science. Glucosamine exhibits significant anti-inflammatory actions, potentially suppressing neutrophil functions and offering benefits in conditions like arthritis (Hua, Sakamoto, & Nagaoka, 2002). Additionally, it has been shown to suppress cytokine-induced activation of intestinal epithelial cells, suggesting its utility in treating inflammatory bowel diseases (Yomogida et al., 2008).
Biotechnological Applications
Glucosamine derivatives have been explored for their biotechnological applications. For instance, the biocatalytic production of glucosamine from N-acetylglucosamine using recombinant strains shows promise for an environmentally friendly synthesis of glucosamine, highlighting the potential for sustainable biotechnological processes (Jiang et al., 2018).
Implications in Geochemistry
This compound, as part of the hopanoid inventory of certain microbial species like Geobacter spp., plays a pivotal role in tracing bacterial activity in sedimentary environments. These organisms synthesize a variety of hopanoids, including this compound, which are crucial molecular fossils in sedimentary records, offering insights into historical bacterial activity in these environments (Eickhoff et al., 2013).
Properties
Molecular Formula |
C41H73NO8 |
---|---|
Molecular Weight |
708 g/mol |
IUPAC Name |
(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctane-2,3,4-triol |
InChI |
InChI=1S/C41H73NO8/c1-23(9-10-26(44)33(46)27(45)22-49-36-32(42)35(48)34(47)28(21-43)50-36)24-13-18-38(4)25(24)14-19-40(6)30(38)11-12-31-39(5)17-8-16-37(2,3)29(39)15-20-41(31,40)7/h23-36,43-48H,8-22,42H2,1-7H3/t23-,24-,25+,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36-,38+,39+,40-,41-/m1/s1 |
InChI Key |
BDUDNTRWKFDSBE-GAXZCFOGSA-N |
Isomeric SMILES |
C[C@H](CC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O)O)O)[C@H]2CC[C@]3([C@H]2CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCCC6(C)C)C)C)C)C |
Canonical SMILES |
CC(CCC(C(C(COC1C(C(C(C(O1)CO)O)O)N)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.